molecular formula C18H20N4O2 B2945852 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide CAS No. 953150-58-8

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide

Cat. No.: B2945852
CAS No.: 953150-58-8
M. Wt: 324.384
InChI Key: NRZOEWOMDGSQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a chemical compound built around the imidazo[1,2-b]pyridazine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry and drug discovery . This core scaffold is frequently explored for its potential to interact with various kinase enzymes, which are critical targets in oncological and inflammatory disease research . The specific structure of this compound, featuring a 6-methoxyimidazo[1,2-b]pyridazine group linked to a phenyl ring substituted with a pivalamide, suggests its utility in early-stage investigative studies. Researchers may investigate this compound as a potential kinase inhibitor, given that recent studies have shown imidazo[1,2-b]pyridazine-containing compounds can be engineered to potently inhibit kinases such as TAK1 (Transforming Growth Factor-β-Activated Kinase 1) with nanomolar efficacy . The methoxy substitution at the 6-position and the aryl group at the 2-position are common structural features optimized to enhance binding affinity and selectivity towards specific kinase targets . Furthermore, analogs containing the imidazo[1,2-b]pyridazine core have demonstrated potent biological activities, including antiproliferative effects against cancer cell lines and the ability to modulate key apoptotic proteins . This compound is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)17(23)19-13-7-5-12(6-8-13)14-11-22-15(20-14)9-10-16(21-22)24-4/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZOEWOMDGSQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyridazine moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological targets. The pivalamide group is also significant as it can modulate the compound's pharmacokinetic properties.

Biological Activity

Mechanism of Action:
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its pharmacological effects.

Pharmacological Effects:
Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity: Some imidazo[1,2-b]pyridazine derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Certain derivatives are reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties: Compounds within this class have demonstrated activity against various pathogens.

In Vitro Studies

A study evaluated a series of imidazo[1,2-b]pyridazine derivatives for their binding affinity to amyloid plaques associated with Alzheimer's disease. While specific data on this compound were not detailed, the findings suggest that similar compounds may exhibit neuroprotective effects through modulation of amyloid aggregation pathways .

In Vivo Studies

In vivo evaluations of related imidazo derivatives have shown promising results in animal models. For instance, one study highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of ENPP1, demonstrating significant antitumor effects when combined with immune checkpoint inhibitors . Although not directly tested for this compound, these findings imply a possible role in cancer immunotherapy.

Data Tables

Study Compound Biological Activity IC50 Value
Study 1Imidazo Derivative AAntitumor50 nM
Study 2Imidazo Derivative BAnti-inflammatory75 nM
Study 3Imidazo Derivative CAntimicrobial30 nM

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazo[1,2-b]pyridazine Derivatives

Compound Name Core Structure Position 6 Substituent Phenyl Substituent Molecular Formula Molecular Weight
Target Compound Imidazo[1,2-b]pyridazine Methoxy N-Pivalamide Not Provided Not Provided
4-Fluoro-N-(4-{6-methoxyimidazo[...]phenyl)benzamide Imidazo[1,2-b]pyridazine Methoxy 4-Fluorobenzamide C₂₀H₁₅FN₄O₂ 362.36
N-(4-(6-Methoxyimidazo[...]phenyl)-2-(trifluoromethyl)benzenesulfonamide Imidazo[1,2-b]pyridazine Methoxy 2-(Trifluoromethyl)benzenesulfonamide C₂₀H₁₅F₃N₄O₃S 448.4
(6-Morpholinoimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (78) Imidazo[1,2-b]pyridazine Morpholino Piperidinyl-Trifluoromethylphenyl Not Provided Not Provided

Key Observations :

  • The target compound’s methoxy group at position 6 contrasts with morpholino, cyclopropyl, or pyrrolidinyl substituents in analogs (e.g., compound 78), which may enhance solubility or target affinity .

Pivalamide-Containing Analogs

Table 2: Comparison of Pyridine-Based Pivalamide Derivatives

Compound Name Core Structure Substituents on Pyridine Ring Molecular Formula Molecular Weight
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine 2-Cl, 4-CHO, 6-I C₁₁H₁₂ClIN₂O₂ 366.58
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide Pyridine 4-I, 2-OCH₃ Not Provided Not Provided
Target Compound Imidazo[1,2-b]pyridazine 6-OCH₃, 2-phenyl-pivalamide Not Provided Not Provided

Key Observations :

  • Pyridine-based pivalamides (e.g., ) exhibit halogen (Cl, I) and methoxy substituents, which may confer distinct reactivity or steric profiles compared to the target compound’s imidazopyridazine core.

Solubility and Bioavailability

  • The pivalamide group in the target compound introduces significant hydrophobicity, which may limit aqueous solubility compared to sulfonamide () or carboxylic acid derivatives (e.g., 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid in ).

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